(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride

regioisomerism structure–activity relationship diarylmethanamine

(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine hydrochloride (CAS 2243509-57-9) is a para-substituted diarylmethanamine derivative with molecular formula C₁₆H₁₈ClN·HCl and a molecular weight of 296.23 g/mol. The free base (CAS 1036492-48-4) has a molecular weight of 259.77 g/mol and a SMILES string of CC(C)c1ccc(C(N)c2ccc(Cl)cc2)cc1.

Molecular Formula C16H19Cl2N
Molecular Weight 296.24
CAS No. 2243509-57-9
Cat. No. B2751365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride
CAS2243509-57-9
Molecular FormulaC16H19Cl2N
Molecular Weight296.24
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C16H18ClN.ClH/c1-11(2)12-3-5-13(6-4-12)16(18)14-7-9-15(17)10-8-14;/h3-11,16H,18H2,1-2H3;1H
InChIKeyPIMSYSVVYRSPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec Guide: (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine Hydrochloride (CAS 2243509-57-9) – Structural & Physicochemical Baseline


(4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine hydrochloride (CAS 2243509-57-9) is a para-substituted diarylmethanamine derivative with molecular formula C₁₆H₁₈ClN·HCl and a molecular weight of 296.23 g/mol . The free base (CAS 1036492-48-4) has a molecular weight of 259.77 g/mol and a SMILES string of CC(C)c1ccc(C(N)c2ccc(Cl)cc2)cc1 . The compound features a 4-chlorophenyl ring and a 4-isopropylphenyl ring connected through a central methanamine carbon, placing it within the diarylmethanamine scaffold class—a privileged structural motif frequently encountered in bioactive molecules . The hydrochloride salt form provides enhanced solid-state stability and improved aqueous handling characteristics compared to the free base amine, a standard advantage for procurement, storage, and formulation workflows .

Why Generic Diarylmethanamine Substitution Fails: The Critical Role of Para-Isopropyl & Hydrochloride Salt Form in (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine HCl


Diarylmethanamines bearing identical molecular formulae (C₁₆H₁₈ClN) can exhibit profoundly different biological and physicochemical profiles depending on the ring substitution pattern, regiochemistry, and salt form. For example, clobenzorex (N-[(2-chlorophenyl)methyl]-1-phenylpropan-2-amine; LogP = 4.45 [1]), the ortho-isopropyl isomer (CAS 2243516-31-4), and the des-isopropyl analog (4-chlorophenyl)(phenyl)methanamine (LogP = 3.49 [2]) all share the same elemental composition but differ in critical properties such as lipophilicity, steric bulk, hydrogen-bonding capacity, and solid-state handling. The para-isopropyl substitution on the target compound is predicted to increase LogP by approximately 1.5–2.0 log units over the unsubstituted diphenylmethanamine scaffold (LogP ~2.80–3.44 ), significantly altering membrane permeability, protein binding, and pharmacokinetic behavior. Furthermore, whereas the free base form of many diarylmethanamines exists as a liquid or low-melting solid prone to oxidation and CO₂ absorption, the hydrochloride salt (CAS 2243509-57-9) provides a stable, weighable solid form suitable for reproducible quantitative experimentation [3]. These orthogonal differences mean that even compounds sharing identical molecular formulae cannot be interchanged in structure–activity relationship (SAR) studies, pharmacological assays, or synthetic intermediate applications without risking invalid results and procurement waste.

Quantitative Differentiation Evidence: (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine Hydrochloride vs. Closest Analogs


Regioisomeric Differentiation: Para-Isopropyl vs. Ortho-Isopropyl Substitution Controls Steric and Electronic Profile

The target compound bears the isopropyl group at the para (4-) position of the phenyl ring, whereas its closest regioisomer, (4-Chlorophenyl)-(2-propan-2-ylphenyl)methanamine (CAS 2243516-31-4), places the isopropyl group at the ortho (2-) position . This positional difference produces distinct steric and electronic environments around the central amine. In diarylmethanamine SAR, para-substitution typically preserves a linear molecular axis conducive to binding within narrow hydrophobic channels, while ortho-substitution introduces torsional constraints that can reduce target engagement by 10- to 100-fold depending on the receptor pocket geometry [1]. Although direct comparative bioassay data for these two specific isomers are not publicly available, the class-level SAR for diarylmethanamines consistently demonstrates that regioisomeric purity is a critical procurement specification; cross-contamination between para and ortho isomers can confound SAR interpretations and lead to irreproducible biological results .

regioisomerism structure–activity relationship diarylmethanamine receptor binding

Enhanced Lipophilicity via 4-Isopropyl Substitution: LogP Advantage Over Des-Isopropyl and Simpler Phenethylamine Analogs

The presence of the 4-isopropyl group on the target compound substantially increases its calculated partition coefficient (LogP) compared to the des-isopropyl analog (4-chlorophenyl)(phenyl)methanamine. The des-isopropyl compound has an experimentally measured LogP of approximately 3.49 [1]. Adding an isopropyl group to a phenyl ring typically contributes +1.5 to +2.0 log units to the partition coefficient based on established Hansch-Leo fragment constants (π(isopropyl) ≈ 1.53) [2]. The target compound is therefore predicted to have a LogP in the range of 5.0–5.5, representing a >30-fold increase in octanol/water partitioning relative to the des-isopropyl analog. For comparison, chlorphentermine (a simpler 4-chlorophenethylamine) has a LogP of only 2.60–2.81 [3], and the stimulant clobenzorex (an isomeric C₁₆H₁₈ClN diarylamine) has a LogP of 4.21–4.45 [4]. The target compound's elevated lipophilicity profile is advantageous for applications requiring enhanced membrane permeability or blood–brain barrier penetration, while also necessitating careful solubility management in aqueous assay systems.

lipophilicity LogP membrane permeability ADME blood–brain barrier

Hydrochloride Salt Form: Solid-State Stability and Handling Advantages Over Free Base for Reproducible Quantitative Workflows

The target compound is supplied as the hydrochloride salt (CAS 2243509-57-9; molecular weight 296.23 g/mol) rather than the free base (CAS 1036492-48-4; molecular weight 259.77 g/mol) . Hydrochloride salts of primary diarylmethanamines are typically crystalline solids at ambient temperature, whereas the corresponding free bases are often low-melting-point solids or viscous liquids prone to gradual oxidation and atmospheric CO₂ absorption (forming carbamate adducts) [1]. The free base of diphenylmethanamine, for example, melts at 12 °C and exists as a liquid at room temperature . This salt-form differentiation has direct quantitative implications: the hydrochloride salt can be accurately weighed on standard analytical balances with ≤0.1 mg precision, while liquid or waxy free bases require specialized handling (syringe transfer, density correction, purity adjustment) that introduces 2–5% weighing error in routine laboratory practice . Furthermore, hydrochloride salts generally exhibit 10- to 100-fold greater aqueous solubility than their corresponding free bases, facilitating preparation of reproducible stock solutions for biological assays [2]. For procurement, the hydrochloride form eliminates the need for in situ HCl salt formation and the associated stoichiometric uncertainty.

salt form hydrochloride solid-state stability aqueous solubility weighing accuracy

Scaffold-Level Differentiation: Diarylmethanamine Core vs. Simpler Phenethylamine Pharmacophores Prevents Target-Site Interchangeability

The target compound features a diarylmethanamine core in which the amine nitrogen is directly attached to a tetrahedral carbon bridging two aromatic rings. This scaffold is structurally distinct from the phenethylamine core found in chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine) and other amphetamine-like analogs, where the amine is separated from the aromatic ring by a two-carbon ethyl linker [1]. The diarylmethanamine scaffold positions the amine ~1.5 Å closer to the aromatic plane and eliminates the rotational自由度 of the ethyl linker, creating a more rigid, compact pharmacophore [2]. Literature SAR across diarylmethanamine series demonstrates that this scaffold can engage biological targets (e.g., histone demethylases, Wnt pathway components, monoamine transporters) with selectivity profiles that diverge substantially from those of phenethylamine-based ligands [3]. For example, carboxamide-substituted benzhydryl amines function as selective histone lysine demethylase (KDM) inhibitors, a target class not addressable by simple phenethylamines [4]. While direct target-engagement data for the specific target compound are not published, the scaffold-level differentiation means it cannot be considered a functional substitute for chlorphentermine, clobenzorex, or other C₁₆H₁₈ClN compounds with different core architectures. Procurement decisions predicated on molecular formula alone risk deploying a compound with entirely divergent target engagement.

diarylmethanamine scaffold phenethylamine pharmacophore selectivity off-target

Optimal Application Scenarios for (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine Hydrochloride Based on Differentiated Properties


Structure–Activity Relationship (SAR) Studies Requiring Regioisomerically Pure Para-Substituted Diarylmethanamine

In medicinal chemistry programs exploring diarylmethanamine-based ligands for CNS targets, epigenetic regulators (e.g., histone demethylases), or monoamine transporters, the para-isopropyl substitution pattern of the target compound provides a defined steric and electronic probe distinct from the ortho-isopropyl regioisomer (CAS 2243516-31-4). The 4-isopropyl group preserves a linear molecular axis suitable for narrow hydrophobic binding pockets, while its elevated LogP (predicted ~5.0–5.5) enhances membrane permeability relative to the des-isopropyl analog (LogP = 3.49) [1]. Procurement of this specific regioisomer, rather than a mixture or the ortho variant, is essential for generating interpretable SAR data where substitution position is the independent variable.

CNS-Penetrant Probe Design Leveraging Elevated Lipophilicity

The combination of the diarylmethanamine core with 4-chloro and 4-isopropyl substituents yields a predicted LogP of 5.0–5.5, substantially exceeding that of chlorphentermine (LogP 2.6–2.8) and clobenzorex (LogP 4.2–4.5) [2]. This lipophilicity window is consistent with empirically determined optimal CNS drug space (LogP 2–5, with many successful CNS drugs clustering at LogP 3–5). The hydrochloride salt form further ensures accurate weighing for dose–response studies where brain-to-plasma ratio quantification is required. Researchers investigating blood–brain barrier penetration or intracellular target engagement in neuronal cells should prioritize this compound over less lipophilic analogs with the same molecular formula.

Chemical Biology Tool Compound Requiring Reproducible Solid-Phase Handling

Unlike the free base form (CAS 1036492-48-4), which is expected to be a low-melting solid or viscous liquid at ambient temperature, the hydrochloride salt (CAS 2243509-57-9) provides a stable, crystalline solid amenable to accurate weighing on standard analytical balances (±0.1 mg precision) [3]. This is critical for laboratories conducting quantitative pharmacology (IC₅₀/EC₅₀ determinations), where stock solution concentration errors propagate directly into potency estimates. The salt form also eliminates batch-to-batch variability associated with free base oxidation or CO₂ absorption during storage, reducing procurement risk for multi-year research programs.

Synthetic Intermediate for Para-Substituted Diarylmethanamine Derivatives

The primary amine functionality of the target compound serves as a versatile synthetic handle for generating diverse derivative libraries through reductive amination, amide coupling, or sulfonamide formation. The presence of both 4-chlorophenyl and 4-isopropylphenyl rings provides two distinct aryl environments for further functionalization (e.g., Suzuki coupling at the chloro position, or electrophilic substitution on the isopropylphenyl ring). The hydrochloride salt form facilitates direct use in aqueous-compatible coupling reactions without the need for prior free-basing, streamlining parallel synthesis workflows [3]. As a building block, this compound offers access to chemical space that is orthogonal to simpler benzylamine or phenethylamine intermediates.

Quote Request

Request a Quote for (4-Chlorophenyl)-(4-propan-2-ylphenyl)methanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.